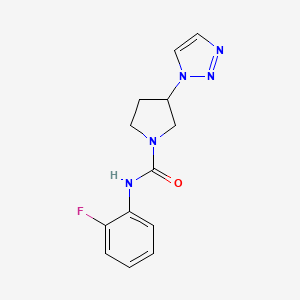

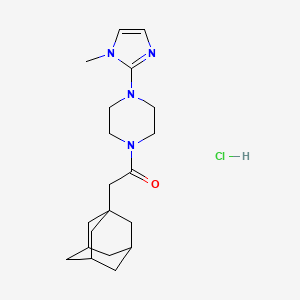

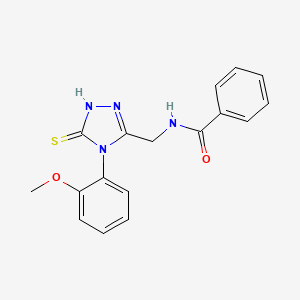

N-(2-fluorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(2-fluorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a novel molecule that incorporates several functional groups, including a fluorophenyl ring, a triazole moiety, and a pyrrolidine carboxamide structure. This compound is of interest due to its potential applications in pharmaceuticals and materials science. The presence of the fluorine atom and the triazole ring suggests that the compound could exhibit unique physical and chemical properties, as well as biological activity.

Synthesis Analysis

The synthesis of related triazole-containing compounds has been reported in the literature. For instance, a derivative of pyridine with a triazole ring was synthesized and characterized, which involved the formation of intermolecular contacts and packing arrangements that could be relevant for the crystallization behavior of such compounds . Another study reported the synthesis of triazole-containing alkenoic acid derivatives from the reaction of a carbohydrazonamide with itaconic anhydride, which could provide insights into the synthesis of similar triazole compounds . Although the exact synthesis of N-(2-fluorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is not detailed, these studies offer a foundation for understanding the synthetic routes that could be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as single-crystal X-ray diffraction and density functional theory (DFT) calculations. For example, a compound with a dimorpholinopyrido[2,3-d]pyrimidin-6-yl phenyl moiety was synthesized and its structure was confirmed by X-ray diffraction and compared with DFT-optimized structures . Similarly, a study on N-(fluorophenyl)pyridinecarboxamides provided insights into the roles of fluorine and nitrogen substituents on molecular conformation and supramolecular aggregation . These analyses are crucial for understanding the molecular structure of N-(2-fluorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide.

Chemical Reactions Analysis

The reactivity of triazole-containing compounds can be complex, as demonstrated by the reaction of a phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride, leading to different alkenoic acid derivatives under varying conditions . The presence of the triazole ring in the molecule of interest suggests that it may undergo similar reactions, potentially leading to a variety of derivatives with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to N-(2-fluorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide have been studied. For instance, the crystal structure and physico-chemical properties of a 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide were investigated, revealing insights into the molecular electrostatic potential and frontier molecular orbitals . These studies are indicative of the potential properties of the compound , such as its stability, reactivity, and possible interactions with biological targets.

Scientific Research Applications

Medicinal Chemistry Applications

Antitubercular and Antibacterial Activities

Novel carboxamide derivatives, including those structurally related to the specified compound, have shown significant antitubercular and antibacterial activities. These compounds demonstrated potency surpassing reference drugs like Pyrazinamide and Streptomycin, indicating their potential as therapeutic agents against tuberculosis and bacterial infections (Bodige et al., 2020).

Antiproliferative Agents

A study on 1,2,3-triazole-based sphingosine kinase inhibitors, which share a similar structural motif with N-(2-fluorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, identified compounds with significant antiproliferative activity against various cell lines. These findings underscore the therapeutic potential of triazole-containing compounds in cancer treatment (Corvino et al., 2017).

Chemical Synthesis and Material Science

Chemosensors for Metal Ions

The synthesis of a pyrrolidine constrained bipyridyl-dansyl (ionophore-fluorophore) conjugate via click chemistry resulted in a fluoroionophore that acts as a selective chemosensor for Al(3+). This demonstrates the utility of such compounds in detecting and quantifying specific metal ions in various environments (Maity & Govindaraju, 2010).

Organic Electronics

Studies on the electronic properties and quantum efficiency of Ir(III) carbene complexes, incorporating azole-pyridine-based ligands, have highlighted the influence of these compounds on photophysical properties. This research provides insights into designing efficient phosphorescent emitters for organic light-emitting diodes (OLEDs), underscoring the role of such compounds in advancing organic electronics technology (Liu et al., 2014).

Advanced Materials

Polymer Synthesis

The development of new aromatic polyamides derived from fluorene-based monomers, which relate to the broader family of compounds including the specified carboxamide, has been explored for their solubility and thermal stability. These materials offer potential applications in high-performance polymers due to their excellent thermal properties and solubility in organic solvents (Hsiao et al., 1999).

Mechanism of Action

Target of Action

Compounds with a 1h-1,2,3-triazole moiety have been found to bind with high affinity to multiple receptors . They have shown potential as inhibitors against carbonic anhydrase-II .

Biochemical Pathways

Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

properties

IUPAC Name |

N-(2-fluorophenyl)-3-(triazol-1-yl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN5O/c14-11-3-1-2-4-12(11)16-13(20)18-7-5-10(9-18)19-8-6-15-17-19/h1-4,6,8,10H,5,7,9H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRNKQXJAGUJMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-2-(methylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2520642.png)

![4-{1-[4-(Morpholin-4-yl)butyl]-4-oxo-3-[4-(2-oxopyrrolidin-1-yl)phenoxy]azetidin-2-yl}benzonitrile](/img/structure/B2520646.png)

![2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2520650.png)

![Methyl 1-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2520654.png)

![4-oxo-N-(pyridin-3-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2520662.png)